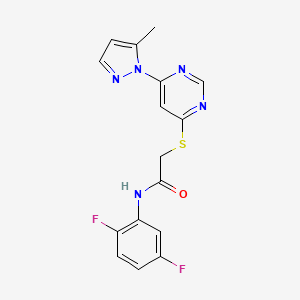
N-(2,5-difluorophenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,5-difluorophenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H13F2N5OS and its molecular weight is 361.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,5-difluorophenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H13F2N5OS, with a molecular weight of 361.37 g/mol. The compound features a difluorophenyl group and a thioacetamide moiety, which are critical for its biological activity.
Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression and inflammatory diseases. Its structural components suggest potential interactions with various biological targets, including:
- Kinase Inhibition : The presence of the pyrimidine and pyrazole rings suggests that the compound may inhibit kinases such as Trk kinases, which are implicated in tumor growth and metastasis .
- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to cell proliferation and survival .
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. For instance:
- In vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential as an effective therapeutic agent in oncology.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Results | Reference |
|---|---|---|---|
| Anticancer | In vitro | Cytotoxicity against cancer cells | |
| Anticancer | In vivo | Reduced tumor growth | |
| Anti-inflammatory | Cytokine assay | Decreased cytokine levels |
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry reported on the efficacy of this compound against non-small cell lung cancer (NSCLC). The compound was found to inhibit cell proliferation by targeting specific kinase pathways critical for tumor growth.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. Results indicated significant reductions in joint swelling and inflammatory markers, supporting its therapeutic potential in treating autoimmune conditions.
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5OS/c1-10-4-5-21-23(10)14-7-16(20-9-19-14)25-8-15(24)22-13-6-11(17)2-3-12(13)18/h2-7,9H,8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMJKGVLJWWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














